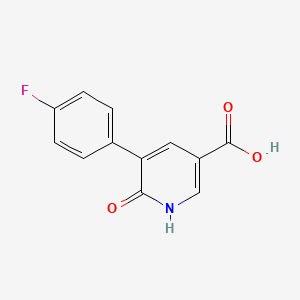

5-(4-Fluorophenyl)-6-hydroxynicotinic acid

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-9-3-1-7(2-4-9)10-5-8(12(16)17)6-14-11(10)15/h1-6H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGYRKBZUQMFKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CNC2=O)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673426 | |

| Record name | 5-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214327-82-8 | |

| Record name | 5-(4-Fluorophenyl)-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214327-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-6-hydroxynicotinic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and nicotinic acid derivatives.

Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with a suitable nicotinic acid derivative in the presence of a catalyst, such as piperidine, to form an intermediate compound.

Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent, such as potassium permanganate or hydrogen peroxide, to introduce the hydroxyl group at the desired position.

Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common. The industrial production process may also include additional steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of alcohol or amine derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Coupling Reactions: Formation of biaryl derivatives.

Scientific Research Applications

5-(4-Fluorophenyl)-6-hydroxynicotinic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Substituent Differences

Key Observations :

Physicochemical Properties

Table 2: Comparison of Physicochemical Properties

Key Observations :

- pH-Dependent Behavior : The hydroxyl group enables pH-sensitive crystallization, as seen in hydroxynicotinic acids (HNAs), but the fluorophenyl group may disrupt hydrogen-bonding networks, leading to distinct crystal morphologies .

- Thermal Stability: Fluorine’s electronegativity likely enhances thermal stability compared to non-fluorinated analogs.

Reactivity and Metabolic Pathways

Reactivity :

- The target compound’s hydroxyl and carboxyl groups participate in nucleophilic and acid-base reactions. Compared to 6-chloronicotinic acid, the hydroxyl group reduces electrophilicity, lowering reaction rates .

- Fluorine’s inductive effects may stabilize intermediates in substitution reactions, as seen in halogenated benzoic acids .

Metabolism :

- 6-Hydroxynicotinic acid is a key intermediate in microbial nicotinic acid degradation (e.g., Clostridium spp.), converted to α-methyleneglutaric acid via reductive steps .

- The 4-fluorophenyl group may hinder enzymatic processing, as fluorinated analogs often exhibit metabolic resistance due to steric and electronic effects .

Biological Activity

5-(4-Fluorophenyl)-6-hydroxynicotinic acid (CAS No. 1214327-82-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a hydroxynicotinic acid core with a fluorinated phenyl group. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets. The molecular structure is depicted below:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to alterations in cellular functions.

- Receptor Modulation : It may act as a modulator for nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially affecting cognitive functions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have also explored the anticancer effects of this compound. A notable case study involved its application in human cancer cell lines, where it demonstrated significant cytotoxicity:

- Cell Line : A549 (lung cancer)

- IC50 : 15 µM after 48 hours of treatment

This indicates that the compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of various derivatives of hydroxynicotinic acids, including this compound. The results confirmed its potency against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development . -

Anticancer Research :

A research team investigated the effects of this compound on A549 lung cancer cells. The study revealed that the compound induced apoptosis via mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .

Summary of Findings

The biological activity of this compound shows promise across various fields:

- Antimicrobial Activity : Effective against multiple bacterial strains.

- Anticancer Potential : Induces cytotoxic effects in lung cancer cells.

- Mechanisms : Involves enzyme inhibition and receptor modulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-Fluorophenyl)-6-hydroxynicotinic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step processes, including fluorination of the phenyl group and hydroxylation of the pyridine ring. Key steps include:

- Fluorination : Use of fluorinating agents (e.g., Selectfluor®) under controlled pH (6–8) and temperature (60–80°C) to minimize side reactions .

- Hydroxylation : Oxidative hydroxylation via catalytic methods (e.g., Pd/C with H₂O₂) .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters like solvent polarity (e.g., DMF/water mixtures) to enhance yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., ¹⁹F NMR for fluorine, ¹H NMR for hydroxyl and aromatic protons) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using a C18 column with UV detection at 254 nm .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to prevent inhalation/contact .

- Ventilation : Conduct reactions in fume hoods to avoid vapor accumulation .

- Waste Disposal : Neutralize acidic byproducts before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers design studies to elucidate interactions between this compound and biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KD) with immobilized proteins (e.g., kinases or receptors) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes, guided by fluorophenyl hydrophobicity and hydroxyl hydrogen-bonding potential .

Q. How do fluorinated substituents influence the electronic properties and stability of this compound?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to assess electron-withdrawing effects of fluorine on the pyridine ring’s aromaticity .

- Spectroscopic Studies : UV-Vis spectroscopy to compare π→π* transitions with non-fluorinated analogs, revealing electronic perturbations .

- Stability Testing : Accelerated degradation studies under varying pH (2–12) and temperature (25–60°C) to evaluate hydrolytic stability .

Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be resolved?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., identical cell lines, MIC thresholds) .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Dose-Response Analysis : Perform EC50/IC50 comparisons across studies to isolate concentration-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.